molecular formula C6H10N4 B13177536 1-(But-2-en-1-yl)-1H-1,2,4-triazol-3-amine

1-(But-2-en-1-yl)-1H-1,2,4-triazol-3-amine

Cat. No.: B13177536
M. Wt: 138.17 g/mol
InChI Key: DWBMJKVLIOQQFM-NSCUHMNNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(But-2-en-1-yl)-1H-1,2,4-triazol-3-amine is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound features a but-2-en-1-yl group attached to the triazole ring, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(But-2-en-1-yl)-1H-1,2,4-triazol-3-amine typically involves the reaction of but-2-en-1-yl halides with 1H-1,2,4-triazole under basic conditions. Common bases used include sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 1-(But-2-en-1-yl)-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the but-2-en-1-yl group, especially under basic conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride or potassium carbonate in aprotic solvents.

Major Products:

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of saturated amines.

    Substitution: Formation of substituted triazoles.

Scientific Research Applications

1-(But-2-en-1-yl)-1H-1,2,4-triazol-3-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its potential therapeutic properties, including antifungal and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-(But-2-en-1-yl)-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and proteins, inhibiting their activity. This inhibition can disrupt essential biological pathways, leading to antimicrobial or anticancer effects. The but-2-en-1-yl group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.

Comparison with Similar Compounds

    Crotyl alcohol: An unsaturated alcohol with similar structural features.

    Crotonaldehyde: An aldehyde with a but-2-en-1-yl group.

    Crotonic acid: An unsaturated carboxylic acid.

Uniqueness: 1-(But-2-en-1-yl)-1H-1,2,4-triazol-3-amine is unique due to the presence of the triazole ring, which imparts distinct chemical reactivity and biological activity

Properties

Molecular Formula

C6H10N4

Molecular Weight

138.17 g/mol

IUPAC Name

1-[(E)-but-2-enyl]-1,2,4-triazol-3-amine

InChI

InChI=1S/C6H10N4/c1-2-3-4-10-5-8-6(7)9-10/h2-3,5H,4H2,1H3,(H2,7,9)/b3-2+

InChI Key

DWBMJKVLIOQQFM-NSCUHMNNSA-N

Isomeric SMILES

C/C=C/CN1C=NC(=N1)N

Canonical SMILES

CC=CCN1C=NC(=N1)N

Origin of Product

United States

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